2-Bromo-4-fluorothioanisole
Overview
Description
2-Bromo-4-fluorothioanisole is an organic compound with the molecular formula C7H6BrFS. It is a derivative of thioanisole, where the aromatic ring is substituted with bromine and fluorine atoms. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-Bromo-4-fluorothioanisole is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorothioanisole can be synthesized through several methods. One common approach involves the bromination and fluorination of thioanisole. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorothioanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide or m-CPBA in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Various substituted thioanisoles depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex aromatic structures.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorothioanisole depends on the specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, affecting their activity. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoroanisole: Similar structure but with a methoxy group instead of a thioether.
2-Bromo-4-fluorophenol: Contains a hydroxyl group instead of a thioether.
2-Bromo-4-fluorotoluene: Has a methyl group instead of a thioether.
Uniqueness
2-Bromo-4-fluorothioanisole is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, along with a thioether group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
2-bromo-4-fluoro-1-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGBAFLNAQHQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449682 | |
Record name | 2-Bromo-4-fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91524-70-8 | |
Record name | 2-Bromo-4-fluorothioanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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